Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate
Description
Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate is a piperidine-based compound featuring a tert-butyl ester group and an ethylcarbamoyl substituent on the piperidine nitrogen. This molecule is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. Its design combines a carbamate-protected amine (tert-butyl ester) with a carbamoyl group (ethylcarbamoyl), which may enhance solubility or metabolic stability in drug candidates.
Properties
IUPAC Name |
tert-butyl 2-[[1-(ethylcarbamoyl)piperidin-4-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-15-13(19)17-8-6-11(7-9-17)16-10-12(18)20-14(2,3)4/h11,16H,5-10H2,1-4H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDOCBFQJUSZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)NCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate, a compound with the CAS number 1795500-90-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group linked to an amino acid derivative that incorporates a piperidine ring. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets, particularly in the context of receptor binding and enzymatic inhibition.
This compound is hypothesized to act through several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been studied for their ability to act as agonists or antagonists at various GPCRs, which are pivotal in numerous physiological processes including metabolism and neurotransmission.
- Enzyme Inhibition : Compounds with similar structural features have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Pharmacological Evaluation
Recent studies have evaluated the biological activity of related piperidine derivatives, suggesting potential hypoglycemic effects and roles in metabolic regulation. For instance, compounds designed as GPR119 agonists have demonstrated efficacy in enhancing glucose-dependent insulin release, which could be relevant for type 2 diabetes management .
In Vitro Studies
In vitro assays have been conducted to assess the inhibitory activity of related compounds on AChE. For example, a study reported an IC50 value of 2.7 µM for a related compound, indicating strong inhibitory potential against AChE . Although specific data for this compound is limited, its structural similarity suggests it may exhibit comparable biological effects.
Case Study 1: GPR119 Agonist Activity
A series of studies focused on piperidine-based compounds revealed their ability to act as GPR119 agonists, leading to enhanced insulin secretion and potential weight loss benefits. This aligns with the therapeutic strategies aimed at managing obesity and diabetes .
Case Study 2: Acetylcholinesterase Inhibition
Research into acetylcholinesterase inhibitors has highlighted the importance of structural modifications in enhancing potency. Compounds with similar structural motifs have shown promising results in preclinical models for cognitive enhancement and neuroprotection .
Data Table: Summary of Biological Activities
| Compound | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| This compound | Hypothetical GPCR Agonist | TBD | GPR119 |
| Related Piperidine Derivative | AChE Inhibitor | 2.7 µM | AChE |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents on the piperidine ring and adjacent functional groups, influencing reactivity, stability, and biological activity. Key comparisons include:
tert-Butyl 2-((1-(2-((4-chlorophenyl)amino)ethyl)piperidin-4-yl)oxy)acetate (13)
- Structural Differences : Replaces the ethylcarbamoyl group with a 4-chlorophenyl-substituted ethylamine linked via an ether bond.
- The 4-chlorophenyl group introduces hydrophobicity and may enhance receptor binding affinity in IP agonists .
- Synthesis : Prepared via O-alkylation under biphasic conditions using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst .
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Structural Differences : Substitutes ethylcarbamoyl with an acetyl group, reducing steric bulk and altering electronic properties.
- Functional Impact : Acetylation simplifies the piperidine nitrogen’s reactivity, favoring use as an intermediate in kinase inhibitor synthesis. Hydrolysis of the acetyl group under acidic conditions (e.g., HCl/MeOH) enables further functionalization .
- Synthesis : Achieved via acetylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride in dichloromethane .
tert-Butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate
- Structural Differences : Replaces ethylcarbamoyl with an ethanesulfonyl group, introducing strong electron-withdrawing effects.
- Functional Impact : Sulfonamides are resistant to hydrolysis and may enhance binding to sulfotransferases or proteases. Commercial availability suggests utility in high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
